molecular formula C6H7ClN2O B6251305 2-chloro-5-methoxy-3-methylpyrazine CAS No. 1393541-24-6

2-chloro-5-methoxy-3-methylpyrazine

Cat. No.: B6251305
CAS No.: 1393541-24-6
M. Wt: 158.58 g/mol
InChI Key: ULNRMAZXQVUOMZ-UHFFFAOYSA-N
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Description

2-chloro-5-methoxy-3-methylpyrazine is a pyrazine derivative that finds applications in various fields, including medicinal chemistry, agriculture, and the food industry. Pyrazines are a class of organic compounds characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-3-methylpyrazine typically involves the chlorination and methoxylation of pyrazine derivatives. One common method includes the reaction of 2-chloro-3-methylpyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-3-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amino derivatives of pyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-methoxy-3-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-3-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methylpyrazine
  • **2-chloro-6-methylpyrazine

Properties

CAS No.

1393541-24-6

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-5-methoxy-3-methylpyrazine

InChI

InChI=1S/C6H7ClN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3

InChI Key

ULNRMAZXQVUOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)OC

Purity

95

Origin of Product

United States

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